molecular formula C20H25N3O3 B10808372 ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate

ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate

Cat. No.: B10808372
M. Wt: 355.4 g/mol
InChI Key: BFYCACDKIKOKNX-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₈H₃₁N₃O₃
  • Molecular Weight : 325.46 g/mol

The compound features a pyrrole ring, which is known for its biological activity, particularly in the context of drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of pyrrole and piperazine. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15.2Induction of apoptosis
MCF-7 (Breast Cancer)12.8Inhibition of cell proliferation
HCT116 (Colon Cancer)10.5Cell cycle arrest

Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of key survival signals such as Bcl-2 family proteins .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly due to the presence of the piperazine moiety, which is often associated with modulation of neurotransmitter systems.

Case Study: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration induced by oxidative stress. Results showed a significant reduction in markers of oxidative damage and inflammation in treated mice compared to controls .

Antidepressant Activity

The piperazine component also implies possible antidepressant properties. In vitro assays demonstrated that the compound could enhance serotonin levels by inhibiting reuptake mechanisms, similar to established antidepressants .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Formation of Pyrrole Ring : The initial step involves cyclization reactions to form the pyrrole structure.
  • Piperazine Attachment : Subsequently, piperazine derivatives are introduced via carbonylation reactions.
  • Esterification : Finally, ethyl esterification is performed to yield the final product.

Table 2: Synthesis Steps Overview

StepReagents/ConditionsYield (%)
Pyrrole FormationAcetic anhydride, heat85
Piperazine CouplingPiperazine, DCC75
EsterificationEthanol, H₂SO₄90

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C20H25N3O3/c1-4-26-20(25)18-14(2)17(15(3)21-18)19(24)23-12-10-22(11-13-23)16-8-6-5-7-9-16/h5-9,21H,4,10-13H2,1-3H3

InChI Key

BFYCACDKIKOKNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C

Origin of Product

United States

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